molecular formula C15H19ClO5 B150144 Eupalinilide D CAS No. 757202-14-5

Eupalinilide D

Cat. No. B150144
CAS RN: 757202-14-5
M. Wt: 314.76 g/mol
InChI Key: JNRJLCSYIQFLDS-DKLFCYGSSA-N
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Description

Synthesis Analysis

The synthesis of Eupalinilide involves key transformations including a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . The synthetic route can access significant quantities in a single batch, employing reactions conducted on useful scales in a single vessel .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Eupalinilide include a diastereoselective borylative enyne cyclization and a late-stage double allylic C–H oxidation . Other reactions include adapted Luche reduction and aluminum-mediated epoxidation reactions to maximize the synthetic efficiency .

Scientific Research Applications

Medicine and Pharmacy

Eupalinilide D is a natural product from Eupatorium lindleyanum . It can be used for research in the fields of medicine and pharmacy . It is soluble in chloroform, ethyl acetate, dimethylsulfoxide and other solvents, but insoluble in water .

Anti-TNBC Activity

Eupalinilide D is a sesquiterpene lactone, a class of compounds rich in the genus Eupatorium L. These compounds have a broad range of significant pharmacological activities . Specifically, they have been reported to effectively inhibit TNBC (Triple-negative breast cancer) cells in vitro . TNBC is a subgroup of breast cancer that exhibits an aggressive phenotype and lower survival rate in clinic .

Hematopoietic Stem/Progenitor Cell Research

Eupalinilide D has the remarkable property of inhibiting hematopoietic stem/progenitor cell differentiation in cell culture, driving progenitor expansion . This makes it a valuable compound for research in the field of hematopoiesis.

Anti-Inflammatory Activity

Sesquiterpene lactones, such as Eupalinilide D, are known for their anti-inflammatory properties . They can be used in research studying inflammation and related diseases .

Antibiotic Research

Eupalinilide D, as a sesquiterpene lactone, has antibiotic properties . It can be used in research focused on the development of new antibiotics .

Antitrypanosomal Activity

Sesquiterpene lactones, including Eupalinilide D, have antitrypanosomal effects . This makes them useful in research on Trypanosoma, a genus of parasites that cause diseases such as sleeping sickness .

Cell Cytotoxicity

Eupalinilide D, as a sesquiterpene lactone, has cell cytotoxic effects . It can be used in research studying cell death and related processes .

Antitumor Activity

Sesquiterpene lactones, such as Eupalinilide D, are known for their antitumor properties . They can be used in research studying tumor growth and related diseases .

properties

IUPAC Name

(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJLCSYIQFLDS-DKLFCYGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eupalinilide D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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